molecular formula C9H11F2NO B1452205 3-(3,4-Difluorophenoxy)propan-1-amine CAS No. 950644-35-6

3-(3,4-Difluorophenoxy)propan-1-amine

Cat. No.: B1452205
CAS No.: 950644-35-6
M. Wt: 187.19 g/mol
InChI Key: AWYGOLUQNKJPPU-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenoxy)propan-1-amine is a fluorinated organic compound classified as a phenoxypropylamine, serving as a valuable chemical building block in research. The compound features a three-carbon alkyl chain spacer terminating in a primary amine group, linked to a 3,4-difluorophenoxy ring system . This structure is a common pharmacophore in medicinal chemistry, making the compound a versatile intermediate for the synthesis of more complex molecules. Its molecular formula is C9H11F2NO, derived from the related nitrile precursor, C9H7F2NO . Researchers utilize this amine in various applications, particularly in designing and developing new active molecules. Its primary research value lies in its potential as a synthetic precursor to compounds with neuroprotective properties. Structural analogs of this amine, specifically those with a propargylamine group, have been investigated as inhibitors of the enzyme Monoamine Oxidase B (MAO-B) . Such inhibitors are of significant interest for the treatment of neurodegenerative diseases, including Parkinson's disease . The presence of the fluorine atoms on the phenoxy ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, allowing researchers to fine-tune the properties of resulting compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional or regulatory guidelines.

Properties

IUPAC Name

3-(3,4-difluorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYGOLUQNKJPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285301
Record name 3-(3,4-Difluorophenoxy)-1-propanamine
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URL https://comptox.epa.gov/dashboard/DTXSID101285301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950644-35-6
Record name 3-(3,4-Difluorophenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950644-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Difluorophenoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3,4-Difluorophenoxy)propan-1-amine is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a propan-1-amine backbone and a difluorophenoxy group, suggests various interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁F₂NO, with a molecular weight of approximately 185.19 g/mol. The presence of fluorine atoms enhances its lipophilicity, which is crucial for biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the context of cancer treatment and neurological disorders. Initial studies have shown its potential to inhibit cell proliferation in various cancer cell lines.

The compound's mechanism of action is primarily linked to its binding affinity with specific biological receptors and enzymes. Interaction studies have indicated that it may affect signaling pathways associated with cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cancer Cell Inhibition :
    • In vitro studies demonstrated that this compound shows significant inhibitory effects on various cancer cell lines. For instance, it exhibited an IC50 value of 6.6 ± 0.6 µM against A549 lung cancer cells and 6.9 ± 0.7 µM against HepG2 hepatocellular carcinoma cells .
    • Another study highlighted its effectiveness against HT-29 colon cancer cells with an IC50 value of 13.73 ± 2.32 µM .
  • Neurological Activity :
    • The compound has also been explored for its potential in treating neurological disorders. It was found to interact with histamine receptors, potentially acting as an antagonist with significant binding affinity (Ki = 8.8 nM) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(4-Fluorophenoxy)propan-1-amineContains a single fluorine atomStudied for antidepressant properties
2-(3,5-Difluorophenoxy)propan-1-amineDifferent fluorine positioningPotential anticancer activity
3-(3,5-Difluorophenoxy)propan-1-aminesSimilar structure but differing profilesVariations in biological activity

This comparison highlights how the specific arrangement of fluorine atoms in this compound may enhance its biological activity compared to other compounds.

Comparison with Similar Compounds

Key Observations:

Fluorine Positional Isomerism : The placement of fluorine atoms (e.g., 3,4- vs. 2,4-difluoro) significantly alters electronic properties. For example, 1-(2,4-Difluorophenyl)propan-1-amine (MW 171.19) has a lower molecular weight and distinct reactivity compared to the 3,4-difluoro isomer due to steric and electronic differences .

Linker Modifications: Substituting the oxygen atom in the phenoxy group with sulfur (e.g., 3-[(4-Methoxyphenyl)thio]propan-1-amine) increases lipophilicity, which may improve membrane permeability in biological systems .

Reactivity and Stability

  • Degradation Pathways: Evidence from lignin model compounds (e.g., 2-(3,5-difluoro-phenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol) suggests that fluorinated phenoxy groups are susceptible to cleavage under oxidative conditions, releasing phenolic derivatives like 3,5-difluorophenol . This implies that this compound may undergo similar degradation in reactive environments.

Preparation Methods

Detailed Preparation Methods

Preparation of the Phenoxy Intermediate

  • The starting material is usually a 3,4-difluorophenol or related derivative.
  • This phenol is reacted with an appropriate alkyl halide or epoxide containing a propyl chain to form the 3-(3,4-difluorophenoxy)propyl intermediate via nucleophilic substitution.
  • Conditions typically involve base catalysis (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or acetone to facilitate the ether bond formation.

Introduction of the Amino Group

Two main approaches are used to convert the propyl intermediate into the amine:

Nucleophilic Substitution of Halogenated Propyl Intermediates
  • The halogenated propyl ether intermediate (e.g., 3-(3,4-difluorophenoxy)propyl chloride or bromide) undergoes nucleophilic substitution with ammonia or an amine source.
  • This reaction typically proceeds under reflux conditions in solvents such as ethanol or water.
  • The substitution yields 3-(3,4-difluorophenoxy)propan-1-amine after purification.
Reductive Amination
  • The aldehyde or ketone derivative of the propyl intermediate is reacted with ammonia or a primary amine to form an imine intermediate.
  • The imine is then reduced using catalytic hydrogenation (e.g., Pd/C, Pt catalysts) or chemical reductants such as sodium cyanoborohydride (NaBH3CN).
  • This method allows for the preparation of primary, secondary, or tertiary amines depending on the amine source used.

Research Findings and Optimization

Catalysts and Reaction Conditions

  • Catalytic hydrogenation using platinum or palladium catalysts has been demonstrated as effective for reducing imine intermediates to amines.
  • Sodium cyanoborohydride is preferred for reductive amination due to its selectivity and mild reaction conditions.
  • Acid catalysts (weak acids) are often necessary to facilitate imine formation by promoting the condensation between the amine and carbonyl group.

Yield and Purity Considerations

  • The nucleophilic substitution route may suffer from competing elimination or side reactions, requiring careful control of temperature and solvent.
  • Reductive amination is versatile but may require careful control of pH and stoichiometry to avoid over-reduction or side-product formation.
  • The hydrochloride salt form of the amine is often isolated to improve compound stability and ease of handling.

Comparative Data Table of Preparation Approaches

Preparation Step Method Reagents/Conditions Advantages Limitations
Phenoxy Intermediate Formation Nucleophilic substitution 3,4-difluorophenol + alkyl halide, base (K2CO3), DMF/acetone, reflux High selectivity for ether bond Requires pure starting materials
Amino Group Introduction Nucleophilic substitution Halogenated propyl intermediate + NH3, EtOH/water, reflux Simple, direct Possible side reactions, moderate yields
Amino Group Introduction Reductive amination Aldehyde intermediate + NH3 + NaBH3CN or catalytic H2, acid catalyst Versatile, mild conditions Requires imine formation step

Q & A

Q. What are the common synthetic routes for preparing 3-(3,4-difluorophenoxy)propan-1-amine, and what are their comparative yields?

The compound can be synthesized via nucleophilic substitution reactions. A plausible route involves reacting 3,4-difluorophenol with a propylamine derivative (e.g., 3-bromopropylamine) under basic conditions. Alternatively, reductive amination of 3-(3,4-difluorophenoxy)propanal using ammonia or a protected amine precursor may be employed. Yields depend on reaction optimization: for example, analogous syntheses of 3-(3,4-difluorophenoxy)propanoic acid achieved 49% yield using β-propiolactone and 72% with acrylonitrile . Methodological recommendations include testing catalysts (e.g., K₂CO₃) and solvents (DMF, THF) to enhance efficiency.

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm the aromatic substitution pattern and amine proton integration.
  • HPLC-MS : To assess purity (>98% as per industry standards) and detect trace impurities .
  • FT-IR : To identify functional groups (e.g., C-F stretch at 1100–1000 cm⁻¹, N-H bend at 1600 cm⁻¹).
  • Elemental Analysis : Validate molecular formula (C₉H₁₀F₂NO).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as fluorinated amines may release toxic vapors.
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and regioselectivity of the difluorophenoxy group?

Systematic optimization involves:

  • Temperature Control : Elevated temperatures (80–100°C) may favor nucleophilic substitution but risk side reactions.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like KI improve leaving-group displacement.
  • Catalyst Exploration : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions in biphasic systems.
  • Computational Modeling : DFT calculations predict regioselectivity by analyzing transition-state energies for ortho/meta/para substitutions .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated phenoxy amines?

Discrepancies may arise from impurities or assay variability. Mitigation approaches include:

  • Reproducibility Checks : Replicate experiments across multiple labs using standardized protocols.
  • Comparative SAR Studies : Synthesize analogs (e.g., monofluoro or trifluoromethyl variants) to isolate substituent effects .
  • Advanced Purity Analysis : Use LC-MS/MS to rule out degradation products or isomeric impurities .

Q. How can computational methods predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to receptors like GPCRs or enzymes. Focus on:

  • Electrostatic Potential Maps : Highlight fluorine’s electron-withdrawing effects on aromatic rings.
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon fluorine substitution .

Q. What are the degradation pathways of this compound under varying storage conditions?

Stability studies under accelerated conditions (40°C/75% RH) identify degradation products via LC-MS. Key findings:

  • Oxidative Degradation : Amine oxidation to nitro or imine derivatives.
  • Hydrolytic Cleavage : Phenoxy-amine bond rupture in acidic/basic media. Storage recommendations: inert atmosphere (N₂/Ar) at −20°C .

Methodological Guidance for Data Interpretation

  • Contradictory Biological Data : Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based activity).
  • Synthetic Byproducts : Use preparative HPLC to isolate and characterize side products for mechanistic insights.
  • Fluorine-Specific Effects : Compare 19^19F NMR shifts with analogs to assess electronic/steric contributions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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